3-(Oxan-3-yl)-3-oxopropanenitrile
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atoms, bonds, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like reactivity and stability.Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(1H-Indol-3-yl)-3-oxopropanenitrile, a derivative of 3-(Oxan-3-yl)-3-oxopropanenitrile, is extensively used in the synthesis of various heterocyclic compounds. Its reactivity and synthetic importance are significant in the field of organic chemistry, particularly for constructing diverse heterocycles, demonstrating its utility as a versatile precursor (Fadda et al., 2014).
Oxidative Cyclizations
The compound also plays a role in oxidative cyclizations, particularly with conjugated alkenes. The resultant 4,5-dihydrofuran-3-carbonitriles show potential in various chemical syntheses, showcasing the compound's utility in facilitating complex chemical reactions (Yılmaz et al., 2005).
Multicomponent Reaction Synthesis
A multicomponent reaction involving 3-indolyl-3-oxopropanenitriles has been developed to produce 6-(indol-3-yl)-4H-pyrans. This efficient process under mild conditions is a testament to the versatility of 3-(Oxan-3-yl)-3-oxopropanenitrile in facilitating the synthesis of complex organic structures (Song et al., 2014).
Radical Addition Reactions
3-Oxopropanenitriles, including derivatives of 3-(Oxan-3-yl)-3-oxopropanenitrile, are also involved in radical addition reactions. These reactions are pivotal in producing various dihydrofurans, which are valuable in several chemical synthesis applications (Hocaoglu & Yılmaz, 2019).
Electrophilic Cyanoacetylation
An efficient method for synthesizing 3-oxopropanenitriles, including derivatives of 3-(Oxan-3-yl)-3-oxopropanenitrile, has been developed via electrophilic cyanoacetylation. This method extends to various heterocyclic compounds, indicating its wide applicability in synthetic chemistry (Andicsová-Eckstein et al., 2016).
Catalytic Reactions for Carbazole Synthesis
The compound is used in rhodium-catalyzed oxidative annulation reactions for synthesizing substituted carbazoles and fused carbazole derivatives. This highlights its role in catalytic processes for creating complex organic molecules (Zhou et al., 2017).
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and disposal methods.
Future Directions
This involves discussing potential future research directions or applications of the compound.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound in mind or need information on a specific aspect of “3-(Oxan-3-yl)-3-oxopropanenitrile”, please provide more details.
properties
IUPAC Name |
3-(oxan-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUMXSDGOZCHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-3-yl)-3-oxopropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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